1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide
Description
1,5-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,5-dimethyl-substituted pyrazole core linked to a flexible ethoxyethyl chain terminating in a pyrazole moiety. This structure combines dual pyrazole rings, which are known for their versatility in medicinal chemistry due to their hydrogen-bonding capabilities and conformational adaptability . The ethoxyethyl spacer enhances solubility and may facilitate interactions with biological targets by allowing optimal spatial positioning of the terminal pyrazole group.
Properties
IUPAC Name |
1,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-11-10-12(16-17(11)2)13(19)14-5-8-20-9-7-18-6-3-4-15-18/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETZNMIFICLGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core . Industrial production methods often utilize eco-friendly catalysts and conditions to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Acidic conditions : Concentrated HCl at reflux cleaves the amide bond, as seen in benzamide derivatives.
-
Basic conditions : NaOH (aq) facilitates hydrolysis at elevated temperatures (80–100°C) .
Substitution Reactions
The ethoxyethyl chain and pyrazole rings are susceptible to nucleophilic substitution:
Electrophilic Aromatic Substitution
Pyrazole rings undergo electrophilic substitution at activated positions:
-
Nitration : HNO/HSO at 0–5°C introduces nitro groups at the C-4 position of the pyrazole .
-
Sulfonation : SO/HSO generates sulfonic acid derivatives.
Oxidation and Reduction
Key transformations include:
-
Oxidation :
-
Reduction :
Complexation and Bioactivity
The pyrazole N-atoms participate in metal coordination, forming complexes with Cu(II), Zn(II), or Fe(III) in ethanol/water mixtures . Such complexes are explored for antimicrobial or anticancer properties, as seen in structurally similar compounds .
Thermal and Photochemical Stability
-
Thermal decomposition : Above 200°C, the compound degrades via cleavage of the ethoxyethyl chain and pyrazole ring opening .
-
Photolysis : UV light (254 nm) induces radical formation at the carboxamide group.
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a pyrazole core, which is known for its versatility in medicinal applications. The structure includes a carboxamide functional group that enhances its interaction with biological targets. The molecular formula is C₁₄H₁₈N₄O₂, and it features both hydrophilic and lipophilic properties, making it suitable for various therapeutic applications.
Antioxidant Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antioxidants. The antioxidant activity is crucial in combating oxidative stress-related diseases. Research indicates that pyrazole compounds can scavenge free radicals and enhance the body's antioxidant enzymes, thus preventing cellular damage caused by oxidative stress .
For instance, a study demonstrated that certain pyrazole derivatives exhibited significant radical scavenging activity when tested against various assays such as DPPH and nitric oxide scavenging assays. These findings suggest that 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide could be developed into effective antioxidant agents .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. A series of studies involving pyrazole derivatives demonstrated their ability to inhibit inflammatory responses in vitro and in vivo. For example, one study reported that specific pyrazole derivatives achieved up to 85% inhibition of edema in carrageenan-induced paw edema models—significantly higher than standard anti-inflammatory drugs like indomethacin .
This anti-inflammatory effect is attributed to the ability of the pyrazole ring to interact with various inflammatory pathways, potentially modulating the expression of pro-inflammatory cytokines.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively researched. Compounds similar to this compound have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanism often involves the modulation of cell cycle progression and the induction of apoptotic pathways.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazole Carboxamide Derivatives
Biological Activity
1,5-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. The unique structure of this compound, featuring dual pyrazole moieties and various functional groups, suggests potential applications in medicinal chemistry.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multiple steps that allow for the introduction of the ethoxy and pyrazole substituents. The synthetic pathways often utilize reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structural features.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown effectiveness against various cancer cell lines, including lung, colorectal, and breast cancers. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. For example, some pyrazole derivatives have been identified as selective COX-2 inhibitors with promising anti-inflammatory effects comparable to established drugs like celecoxib .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has also been explored extensively. Studies have reported that certain derivatives exhibit significant activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure appears to enhance this activity, making it a focus for developing new antimicrobial agents .
Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit cell proliferation in various cancer types. Results indicated that compounds with structural similarities to this compound showed promising results against breast and liver cancer cells .
- Anti-inflammatory Assessment : In a carrageenan-induced rat paw edema model, certain pyrazole derivatives exhibited significant anti-inflammatory activity, suggesting that modifications to the core structure can enhance therapeutic efficacy .
- Microbial Resistance Studies : A recent investigation into the antimicrobial properties of pyrazole derivatives found that specific substitutions improved efficacy against resistant strains of bacteria, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the standard synthetic routes for 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide?
- Methodological Answer : The compound is synthesized via carboxamide coupling. A key approach involves reacting a pyrazole-3-carboxylic acid derivative with an amine-containing sidechain in dry DMF using coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) or similar reagents. For example, details the synthesis of analogous 1,5-diphenylpyrazole-3-carboxamides by activating carboxylic acids (e.g., ethyl 1-methyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate) with coupling agents in DMF, followed by reaction with ethylenediamine derivatives. Purification often involves recrystallization from ethanol or dichloromethane/water extraction .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer : Characterization relies on 1H NMR (e.g., δ 2.18 ppm for methyl groups, aromatic protons at δ 6.5–8.3 ppm), IR (amide C=O stretch ~1650–1680 cm⁻¹), and ESI-MS (e.g., molecular ion [M+H]+ matching calculated mass). and provide examples of NMR assignments for related pyrazole carboxamides, while highlights ESI-MS validation of molecular weights. Purity is confirmed via HPLC (e.g., >98% in ) .
Q. What are common structural derivatives of this compound, and how are they synthesized?
- Methodological Answer : Derivatives often involve substitutions on the pyrazole ring or the ethoxyethyl sidechain. For instance:
- Chloroacetamide derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide in ) are synthesized using chloroacetyl chloride and triethylamine in dichloromethane.
- Diphenylpyrazole analogs () are prepared via Suzuki-Miyaura coupling or nucleophilic substitution.
Functionalization of the ethoxyethyl chain (e.g., ) may involve introducing hydroxyl or trifluoromethyl groups via alkylation or click chemistry .
Advanced Research Questions
Q. How can solvent selection and reaction optimization improve synthesis yield and purity?
- Methodological Answer : Solvent polarity and temperature critically influence reaction kinetics. For example:
- DMF () enhances solubility of polar intermediates but may require post-reaction extraction to remove residual solvent.
- THF () is preferred for cyclocondensation reactions at reflux (e.g., 5-hour reflux for diazepine derivatives).
- Ethanol/water mixtures () facilitate recrystallization, improving purity. Computational modeling (e.g., ICReDD’s quantum chemical path-searching in ) can predict optimal solvent-reagent combinations to minimize trial-and-error .
Q. How do molecular docking studies explain the biological activity of this compound?
- Methodological Answer : Docking studies (e.g., ’s analysis of pyrazole carbothioamides with human DHFR) identify binding interactions. For this compound:
- Target Selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2, EGFR).
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values. Contradictions between predicted and observed activities (e.g., ’s glucose uptake assays) may arise from solvation effects or protein flexibility, requiring MD simulations for resolution .
Q. What strategies address discrepancies in reported biological activities of pyrazole carboxamide analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ’s chloroacetamide vs. ’s hydroxylphenyl groups) and correlate with activity trends.
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for hepatocyte studies in ) and control for metabolic stability (e.g., microsomal incubation).
- Orthogonal Validation : Combine in vitro assays (e.g., glucokinase activity) with in silico predictions to resolve outliers .
Q. How can computational reaction design accelerate the development of novel derivatives?
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways and transition states.
- Machine Learning : Train models on existing reaction data (e.g., ’s carboxamide library) to predict feasible substituents.
- High-Throughput Screening (HTS) : Automate synthesis of predicted derivatives (e.g., ’s 19-step library) and validate via robotic HPLC/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
